molecular formula C16H17FN2O3S B5061188 N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide

Cat. No.: B5061188
M. Wt: 336.4 g/mol
InChI Key: DPXQYIYAYVFQPJ-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C16H17FN2O3S and a molecular weight of 336.38 g/mol . This compound is known for its unique structural features, which include a dimethylsulfamoyl group and a fluorophenyl group attached to an acetamide backbone.

Preparation Methods

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-(dimethylsulfamoyl)aniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group is known to enhance the compound’s binding affinity to these targets, while the fluorophenyl group can modulate its electronic properties, affecting its overall activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve inhibition or activation of key enzymes and signaling pathways .

Comparison with Similar Compounds

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-19(2)23(21,22)14-9-7-13(8-10-14)18-16(20)11-12-5-3-4-6-15(12)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXQYIYAYVFQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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